(Z)-3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-benzyl-N-(2-hydroxyethyl)propanamide
Description
This compound belongs to the thiazolidinone class of heterocyclic molecules, characterized by a 4-oxo-2-thioxothiazolidin-3-yl core. Its structure incorporates a benzo[d][1,3]dioxole (benzodioxole) moiety at the 5-position via a methylene linker and a propanamide side chain substituted with a benzyl and 2-hydroxyethyl group. The benzodioxole group, commonly found in bioactive molecules (e.g., safrole derivatives), may enhance metabolic stability or receptor binding . The presence of a thioxo group at the 2-position and a hydroxyethyl moiety in the propanamide side chain could influence solubility and pharmacokinetic properties .
Properties
IUPAC Name |
3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-benzyl-N-(2-hydroxyethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5S2/c26-11-10-24(14-16-4-2-1-3-5-16)21(27)8-9-25-22(28)20(32-23(25)31)13-17-6-7-18-19(12-17)30-15-29-18/h1-7,12-13,26H,8-11,14-15H2/b20-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUPRPAYKPQGPD-MOSHPQCFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=S)S3)CCC(=O)N(CCO)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)N(CCO)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-benzyl-N-(2-hydroxyethyl)propanamide is a thiazolidine derivative that has garnered attention for its potential biological activities. Thiazolidine derivatives are known for a variety of pharmacological effects, including anticancer, anti-inflammatory, and antioxidant properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Structural Characteristics
The compound features a complex structure that includes:
- A thiazolidine ring
- A benzo[d][1,3]dioxole moiety
- An amide functional group
These structural elements contribute to the compound's reactivity and interaction with biological targets.
Anticancer Activity
Research indicates that thiazolidine derivatives exhibit significant anticancer properties. For instance, derivatives similar to the compound have been shown to inhibit the proliferation of various cancer cell lines. In vitro studies have demonstrated that compounds with similar structural motifs can induce apoptosis in cancer cells and inhibit tumor growth.
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MDA-MB 231 (Breast) | <10 | Antiproliferative |
| HCT 116 (Colorectal) | <10 | Antiproliferative |
| PC3 (Prostate) | 15 | Moderate activity |
The specific compound has shown promise against several cancer types by disrupting cellular pathways critical for cancer cell survival and proliferation .
Antioxidant Properties
The antioxidant capacity of thiazolidine derivatives is another area of interest. Studies have reported that compounds with similar structures can scavenge free radicals and reduce oxidative stress markers in vitro. This property is particularly relevant for conditions associated with oxidative damage, such as neurodegenerative diseases.
Anti-inflammatory Effects
Thiazolidine derivatives have demonstrated anti-inflammatory effects in various assays. The inhibition of pro-inflammatory cytokines and enzymes such as COX-2 has been noted in studies involving similar compounds. This suggests that the compound may offer therapeutic benefits in inflammatory diseases .
The biological activity of (Z)-3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-benzyl-N-(2-hydroxyethyl)propanamide is likely mediated through several mechanisms:
- Interaction with Enzymes : The compound may inhibit key enzymes involved in cell proliferation and inflammation.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
- Antioxidant Action : The ability to scavenge reactive oxygen species contributes to its protective effects against oxidative stress.
Case Studies
Several studies have explored the efficacy of thiazolidine derivatives in preclinical models:
- Study on Breast Cancer Cells : A derivative exhibited IC50 values below 10 µM against MDA-MB 231 cells, indicating strong antiproliferative activity.
- Anti-inflammatory Model : In a murine model of inflammation, a related thiazolidine compound significantly reduced swelling and inflammatory cytokine levels.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidinone derivatives with structural similarities to the target compound were analyzed based on synthetic routes, physicochemical properties, and pharmacological activities. Key analogs include:
Structural Analogues and Substitution Patterns
(Z)-N-(3-Hydroxyphenyl)-3-(5-(4-Methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide (CAS 304674-59-7) Substituents: 4-methylbenzylidene at C5, 3-hydroxyphenylpropanamide at N3. Properties: Molecular weight = 398.5 g/mol, pKa = 9.53 (predicted), density = 1.43 g/cm³ . Key Difference: The absence of a benzodioxole group and the presence of a phenolic hydroxyl group may reduce lipophilicity compared to the target compound.
3-[(Z)-5-(3-Bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]-N-(2-Nitrophenyl)propanamide
- Substituents : 3-bromobenzylidene at C5, 2-nitrophenylpropanamide at N3.
- Synthesis : Optimized yield = 85% via condensation reactions .
- Key Difference : Electron-withdrawing bromo and nitro groups may enhance electrophilic reactivity but reduce metabolic stability.
2-Chloro-N-[(5Z)-5-(3-Methoxy-4-Propoxybenzylidene)-4-Oxo-2-Thioxothiazolidin-3-yl]benzamide
- Substituents : 3-methoxy-4-propoxybenzylidene at C5, 2-chlorobenzamide at N3.
- Properties : Molecular formula = C₂₁H₁₉ClN₂O₄S₂.
- Key Difference : The bulky propoxy group and benzamide side chain may alter steric interactions in biological targets .
Pharmacological and Physicochemical Insights
- Anticancer Activity: Thiazolidinones with benzylidene substituents (e.g., 4-methyl or 3-bromo) exhibit moderate to potent activity against cancer cell lines, likely via inhibition of tubulin polymerization or kinase pathways . The benzodioxole group in the target compound may confer enhanced blood-brain barrier penetration, relevant for neuroactive or anticonvulsant applications .
- Solubility and Bioavailability : Hydroxyethyl and benzyl groups in the target compound may balance hydrophilicity and lipophilicity, whereas nitro or chloro substituents in analogs could increase toxicity risks .
- pKa Trends : Predicted pKa values (~9.5) for similar compounds suggest weak basicity, favoring cellular uptake in acidic tumor microenvironments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
